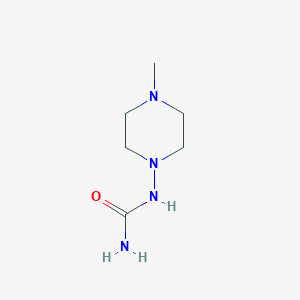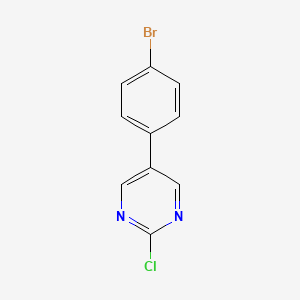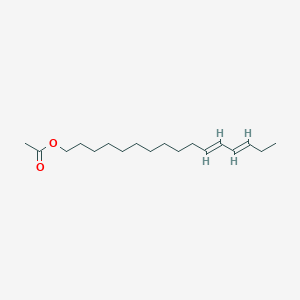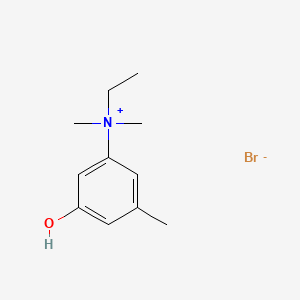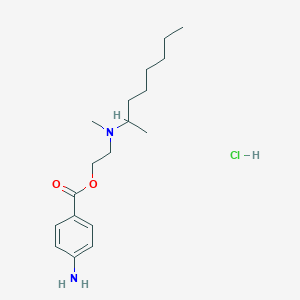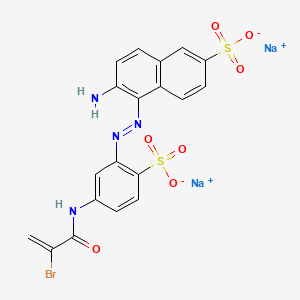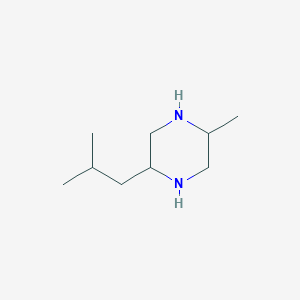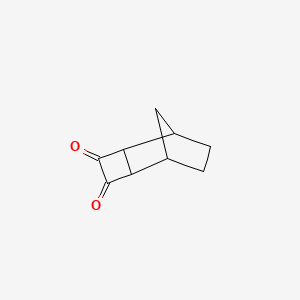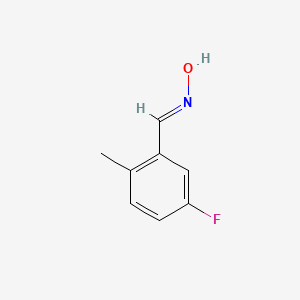
5-Fluoro-2-methylbenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methylbenzaldehyde oxime is an organic compound derived from 5-Fluoro-2-methylbenzaldehyde It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the benzene ring, with an oxime functional group attached to the aldehyde carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylbenzaldehyde oxime typically involves the reaction of 5-Fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an alcoholic solution, often using ethanol as the solvent. The mixture is heated under reflux conditions to facilitate the formation of the oxime. The reaction can be represented as follows:
5-Fluoro-2-methylbenzaldehyde+Hydroxylamine Hydrochloride→5-Fluoro-2-methylbenzaldehyde oxime+HCl
Industrial Production Methods
In industrial settings, the synthesis of oximes can be optimized using solvent-free methods to minimize waste and environmental impact. One such method involves grinding the reactants together in the presence of a catalyst like bismuth oxide (Bi₂O₃) at room temperature. This approach not only enhances the yield but also reduces the reaction time and eliminates the need for toxic solvents .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield amines.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-Fluoro-2-methylbenzonitrile.
Reduction: Formation of 5-Fluoro-2-methylbenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-methoxybenzaldehyde oxime
- 2-Fluoro-5-methylbenzaldehyde oxime
Comparison
5-Fluoro-2-methylbenzaldehyde oxime is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a compound of interest for further research .
Propriétés
Formule moléculaire |
C8H8FNO |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
(NE)-N-[(5-fluoro-2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c1-6-2-3-8(9)4-7(6)5-10-11/h2-5,11H,1H3/b10-5+ |
Clé InChI |
LLFXCAZWWMXKQU-BJMVGYQFSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)/C=N/O |
SMILES canonique |
CC1=C(C=C(C=C1)F)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


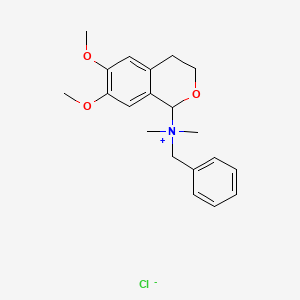

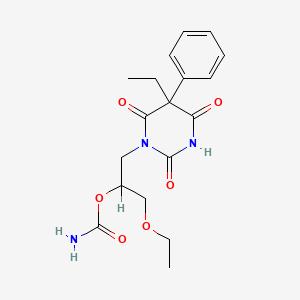
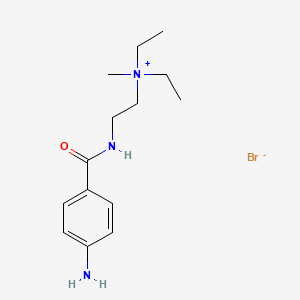
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
